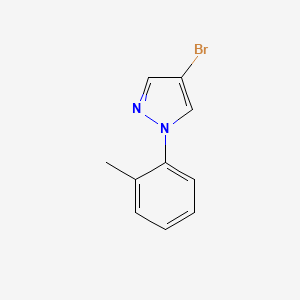

4-Bromo-1-(2-methylphenyl)pyrazole

Description

Structure

2D Structure

Properties

IUPAC Name |

4-bromo-1-(2-methylphenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-8-4-2-3-5-10(8)13-7-9(11)6-12-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMULFHZEMGDGLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Advanced Derivatization of 4 Bromo 1 2 Methylphenyl Pyrazole

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4-position of the pyrazole (B372694) ring is readily susceptible to oxidative addition to a low-valent palladium species, initiating a catalytic cycle for numerous cross-coupling reactions. These transformations are fundamental for building more complex molecular architectures based on the pyrazole core.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized centers. For 4-Bromo-1-(2-methylphenyl)pyrazole, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents at the C4-position. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system. The choice of catalyst, ligand, and reaction conditions can be tailored to accommodate a broad range of boronic acids or their ester derivatives, including those with sterically demanding or electronically diverse substituents. nih.govrsc.org Bromo- and chloro-derivatives of pyrazoles have been shown to be superior substrates compared to iodo-pyrazoles in some instances, due to a reduced tendency for dehalogenation side reactions. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Bromo-N-Arylpyrazoles

| Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | High |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 |

| Thiophen-3-ylboronic acid | XPhos Pd G2 | XPhos | K₂CO₃ | EtOH/H₂O | 120 (MW) | Moderate to High |

This table presents generalized conditions based on reactions with similar 4-bromopyrazole substrates. Actual yields may vary for this compound.

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to arylalkyne structures. jk-sci.com This palladium- and copper-cocatalyzed reaction is highly efficient for creating C(sp²)-C(sp) bonds. nih.gov In the context of this compound, the Sonogashira coupling allows for the installation of various substituted and unsubstituted alkynyl groups at the C4-position. These alkynyl-pyrazoles are valuable intermediates, as the triple bond can undergo a variety of subsequent transformations. The reaction is typically carried out under mild conditions with an amine base, which also often serves as the solvent. organic-chemistry.orglibretexts.org

Table 2: Typical Conditions for Sonogashira Coupling of 4-Bromo-N-Arylpyrazoles

| Alkyne Partner | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Room Temp. to 50 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | Room Temp. |

| 1-Hexyne | Pd(OAc)₂ | CuI | Pyrrolidine | DMF | 80 |

This table illustrates common conditions for Sonogashira couplings. The specific substrate and alkyne may require optimization.

Beyond the Suzuki and Sonogashira reactions, the C4-bromo position is amenable to other important palladium-catalyzed transformations.

Buchwald-Hartwig Amination : This reaction is a premier method for forming carbon-nitrogen bonds, coupling aryl halides with a wide range of primary and secondary amines. libretexts.orgwikipedia.org Applying this methodology to this compound allows for the synthesis of 4-aminopyrazole derivatives. The choice of a suitable palladium precatalyst and a sterically hindered phosphine ligand is crucial for achieving high yields. nih.gov Studies on related 4-bromopyrazoles have shown that palladium-catalyzed amination is particularly effective for aromatic or bulky amines that lack β-hydrogen atoms, while copper-catalyzed conditions may be preferable for alkylamines possessing β-hydrogens. researchgate.net

Heck Reaction : The Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes, typically with high stereoselectivity for the trans isomer. organic-chemistry.orgwikipedia.org This reaction could be used to introduce vinyl groups at the C4-position of this compound, using various activated alkenes such as acrylates, styrenes, or acrylonitriles. youtube.com The reaction is performed in the presence of a palladium catalyst and a base. mdpi.com

Nucleophilic Substitution Reactions at the Bromine Center

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on this compound by a nucleophile without a metal catalyst is generally challenging. The SNAr mechanism requires the aromatic ring to be sufficiently electron-deficient to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orgmasterorganicchemistry.com This stabilization is typically achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group. nih.gov The 1-(2-methylphenyl)pyrazole system lacks such strong activation, rendering the pyrazole ring not electron-poor enough to readily undergo non-catalyzed nucleophilic substitution. Consequently, transition-metal-catalyzed cross-coupling reactions, as described in section 3.1, are the predominant and more efficient methods for functionalizing the C4-position.

Electrophilic Aromatic Substitution on the Phenyl Moiety

While the C4-position of the pyrazole ring is the most common site for electrophilic attack in N-unsubstituted or N-alkyl pyrazoles, the reactivity pattern can be altered for N-aryl pyrazoles under specific conditions. rrbdavc.orgscribd.com The site of electrophilic substitution on 1-phenylpyrazole derivatives is highly dependent on the reaction medium's acidity. cdnsciencepub.com

In neutral or weakly acidic media (e.g., bromination in chloroform), electrophilic attack occurs preferentially at the electron-rich C4-position of the pyrazole ring. However, in strongly acidic media, such as mixed nitric and sulfuric acids, the pyridine-like nitrogen of the pyrazole ring becomes protonated. This protonation deactivates the pyrazole ring towards further electrophilic attack. As a result, the reaction is directed to the N-phenyl ring, which becomes the more reactive site. cdnsciencepub.com

For this compound, electrophilic substitution under strongly acidic conditions would be directed to the 2-methylphenyl ring. The methyl group is an ortho-, para-directing activator. The protonated pyrazolium substituent is a deactivating group but also directs incoming electrophiles to the para-position. Therefore, electrophiles are expected to add to the position para to the pyrazole substituent (C5 of the phenyl ring) and ortho to the methyl group. An example would be the nitration using HNO₃/H₂SO₄ to yield 4-Bromo-1-(2-methyl-5-nitrophenyl)pyrazole.

Transformations of Functional Groups (e.g., oxidation, reduction)

The this compound molecule possesses functional groups that can be chemically transformed. A notable transformation is the oxidation of the benzylic methyl group on the phenyl ring. The methyl group can be oxidized to a carboxylic acid. This transformation can be achieved using molecular oxygen in the presence of a catalytic amount of N-bromosuccinimide (NBS) under photoirradiation. researchgate.net This would convert the tolyl group into a bromobenzoic acid moiety, providing a handle for further derivatization, such as amide bond formation.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for probing the chemical environment of atomic nuclei, offering detailed insights into the connectivity and spatial arrangement of atoms within a molecule. For 4-Bromo-1-(2-methylphenyl)pyrazole, a combination of one- and two-dimensional NMR techniques would be employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons on the pyrazole (B372694) and the 2-methylphenyl rings. Based on the analysis of structurally similar compounds, the expected chemical shifts can be predicted.

The protons of the pyrazole ring are expected to appear as distinct signals. The proton at the 3-position (H3) and the 5-position (H5) would likely resonate as doublets due to coupling with the H4 proton, though in some substituted pyrazoles they may appear as singlets if the coupling is not resolved. The proton at the 4-position is absent due to the bromine substitution.

The protons of the 2-methylphenyl group will present a more complex pattern. The methyl group protons would appear as a sharp singlet, typically in the range of δ 2.2-2.5 ppm. The aromatic protons would show a series of multiplets in the aromatic region (δ 7.0-8.0 ppm), with their specific shifts and coupling patterns dictated by their positions relative to the pyrazole and methyl substituents.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Pyrazole H3 | 7.6 - 7.8 | d | ~2-3 |

| Pyrazole H5 | 8.0 - 8.2 | d | ~0.5-1 |

| Phenyl H3' | 7.2 - 7.4 | m | - |

| Phenyl H4' | 7.3 - 7.5 | m | - |

| Phenyl H5' | 7.4 - 7.6 | m | - |

| Phenyl H6' | 7.2 - 7.4 | m | - |

| Methyl (CH₃) | 2.2 - 2.5 | s | - |

Note: These are predicted values based on known substituent effects and data from analogous compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

The carbon atoms of the pyrazole ring are expected to resonate at characteristic chemical shifts. The carbon atom bearing the bromine (C4) will be significantly shielded, appearing at a lower chemical shift compared to the other pyrazole carbons. The C3 and C5 carbons will appear in the typical aromatic/heteroaromatic region.

The carbons of the 2-methylphenyl ring will also have distinct signals. The carbon attached to the pyrazole nitrogen (C1') and the carbon bearing the methyl group (C2') will have their chemical shifts influenced by these substituents. The remaining aromatic carbons will appear in the expected range for a substituted benzene (B151609) ring. The methyl carbon will appear at a high field (low ppm value).

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| Pyrazole C3 | 138 - 142 |

| Pyrazole C4 | 95 - 100 |

| Pyrazole C5 | 128 - 132 |

| Phenyl C1' | 138 - 140 |

| Phenyl C2' | 135 - 137 |

| Phenyl C3' | 129 - 131 |

| Phenyl C4' | 126 - 128 |

| Phenyl C5' | 127 - 129 |

| Phenyl C6' | 130 - 132 |

| Methyl (CH₃) | 17 - 20 |

Note: These are predicted values based on known substituent effects and data from analogous compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For this compound, cross-peaks would be expected between the coupled protons on the pyrazole ring (H3 and H5, if coupled) and among the adjacent protons on the 2-methylphenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the different fragments of the molecule. For instance, correlations would be expected between the pyrazole protons and the carbons of the phenyl ring, and between the methyl protons and the C1', C2', and C3' carbons of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly coupled through bonds. In the case of this compound, NOESY could be used to confirm the spatial proximity of the pyrazole ring protons to the protons on the 2-methylphenyl ring, providing information about the preferred conformation of the molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound (C₁₀H₉BrN₂), the molecular weight can be precisely determined.

The molecular ion peak ([M]⁺) in the mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This would result in two peaks of nearly equal intensity separated by 2 Da.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula.

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ (with ⁷⁹Br) | ~251.99 | Molecular ion |

| [M]⁺ (with ⁸¹Br) | ~253.99 | Isotopic molecular ion |

| [M+H]⁺ (with ⁷⁹Br) | ~252.99 | Protonated molecular ion |

| [M+H]⁺ (with ⁸¹Br) | ~254.99 | Protonated isotopic molecular ion |

Note: These are predicted values. Fragmentation patterns would also be observed, providing further structural information. A predicted collision cross section for the protonated molecule [M+H]⁺ is approximately 142.2 Ų. uni.lu

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the various bonds within the molecule.

Aromatic C-H stretching: These vibrations are typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: The methyl group protons will show stretching vibrations just below 3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the aromatic and pyrazole rings are expected in the 1600-1450 cm⁻¹ region.

C-N stretching: These vibrations can be found in the 1350-1000 cm⁻¹ range.

C-Br stretching: The carbon-bromine bond will exhibit a characteristic absorption in the fingerprint region, typically between 600 and 500 cm⁻¹.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H stretch (CH₃) | 2980 - 2850 | Medium |

| C=C/C=N stretch (aromatic/pyrazole) | 1600 - 1450 | Medium to Strong |

| C-H in-plane bending | 1300 - 1000 | Medium |

| C-H out-of-plane bending | 900 - 675 | Strong |

| C-Br stretch | 600 - 500 | Medium to Strong |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For pyrazole derivatives, the electronic spectra are typically characterized by π → π* transitions, arising from the promotion of electrons from pi-bonding (π) orbitals to pi-antibonding (π) orbitals. mdpi.com These transitions are common in aromatic systems like the pyrazole and phenyl rings. Additionally, the presence of heteroatoms like nitrogen and bromine with lone pairs of electrons can give rise to n → π transitions, which involve the promotion of a non-bonding electron to a π* orbital. mdpi.com These transitions are generally of lower intensity compared to π → π* transitions.

A hypothetical data table for the electronic transitions of this compound, based on what would be expected from a UV-Vis analysis, is presented below. The values are illustrative and would need to be confirmed by experimental measurement or specific computational studies.

| Hypothetical Electronic Transition Data for this compound |

| Solvent |

| Dichloromethane |

| Methanol |

| Dichloromethane |

| Methanol |

X-ray Crystallography for Definitive Solid-State Structure Determination

For pyrazole-containing compounds, X-ray crystallography has been instrumental in understanding their structural features. For instance, studies on various 4-halogenated-1H-pyrazoles have revealed how the halogen substituent and intermolecular interactions, such as hydrogen bonding, influence the crystal packing. While the crystal structure of 4-bromo-1H-pyrazole has been reported, forming trimeric motifs through hydrogen bonding, specific crystallographic data for this compound are not present in the reviewed scientific literature. The introduction of the 2-methylphenyl group at the N1 position would preclude the hydrogen bonding seen in 1H-pyrazoles and would significantly influence the crystal packing due to steric and electronic effects.

A crystallographic analysis of this compound would provide the definitive solid-state structure. The expected data from such an analysis is outlined in the table below.

| Hypothetical Crystallographic Data for this compound |

| Parameter |

| Empirical Formula |

| Formula Weight |

| Crystal System |

| Space Group |

| Unit Cell Dimensions |

| Volume |

| Z (molecules per unit cell) |

| Calculated Density |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values based on the compound's proposed empirical formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.

For this compound, with the chemical formula C10H9BrN2, the theoretical elemental composition can be calculated. Experimental determination of the elemental composition is a crucial step in the characterization of a newly synthesized batch of the compound.

The table below shows the calculated elemental composition for this compound, alongside which experimental values would be compared for validation.

| Elemental Analysis Data for this compound (C10H9BrN2) |

| Element |

| Carbon (C) |

| Hydrogen (H) |

| Nitrogen (N) |

Pharmacological and Biological Activities of Pyrazole Derivatives Relevant to 4 Bromo 1 2 Methylphenyl Pyrazole

Anticancer and Antitumor Potential

Pyrazole (B372694) derivatives are a significant class of compounds extensively explored for their potential as anticancer agents. nih.govnih.govresearchgate.net Their unique chemical structure allows for diverse substitutions, which can significantly enhance their efficacy and selectivity against various cancer cell lines. nih.gov

Mechanisms of Antiproliferative and Cytotoxic Activity

The anticancer effects of pyrazole derivatives are often attributed to their ability to interact with various molecular targets crucial for cancer cell proliferation and survival. nih.govnih.gov These mechanisms include:

Enzyme Inhibition: A primary mechanism is the inhibition of protein kinases, which are critical regulators of cell signaling pathways. Pyrazole derivatives have been shown to inhibit several kinases involved in cancer progression, such as:

Cyclin-Dependent Kinases (CDKs): These enzymes control the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. Certain pyrazole derivatives have demonstrated significant inhibitory activity against CDK2. nih.gov

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2): These receptor tyrosine kinases play key roles in tumor growth, angiogenesis, and metastasis. Some fused pyrazole derivatives have shown potent dual inhibition of both EGFR and VEGFR-2. nih.govfrontiersin.org

Other Kinases: Pyrazole-based compounds have also been identified as inhibitors of Bruton's tyrosine kinase (BTK) and PI3 kinase, further highlighting their multi-targeted anticancer potential. nih.gov

Tubulin Polymerization Inhibition: Tubulin is a key component of microtubules, which are essential for cell division. Some pyrazole derivatives act as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis. nih.gov

DNA Interaction: Certain pyrazole derivatives can interact with DNA, potentially leading to DNA damage and cell death. nih.gov

Induction of Apoptosis: Many pyrazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells. nih.gov

Xanthine (B1682287) Oxidase Inhibition: Some pyrazole derivatives have demonstrated anticancer activity through the inhibition of xanthine oxidase, an enzyme that can contribute to oxidative stress and cancer development. nih.gov

In Vitro Evaluation Against Various Cancer Cell Lines

Numerous studies have evaluated the in vitro anticancer activity of pyrazole derivatives against a wide range of human cancer cell lines. These studies consistently demonstrate the potent and often selective cytotoxicity of these compounds. irjmets.comnih.govsemanticscholar.org

| Derivative Class | Cancer Cell Line(s) | Observed Activity (IC50 values) | Reference(s) |

| Indole-pyrazole hybrids | HCT116, MCF7, HepG2, A549 | Potent cytotoxicity, with some derivatives having IC50 < 23.7 µM, outperforming doxorubicin. | nih.gov |

| Morpholine-benzimidazole-pyrazole hybrids | MCF7, PC3, A549 | High activity, with one compound showing IC50 values of 0.042, 0.61, and 0.76 µM, respectively. | nih.gov |

| Pyrazole carbaldehyde derivatives | MCF7 (breast cancer) | Excellent cytotoxicity, with one derivative having an IC50 of 0.25 µM. | nih.gov |

| Isolongifolanone-pyrazole hybrids | MCF7, A549, Hela | Potent antiproliferative activity, with one compound showing an IC50 of 5.21 µM against MCF7. | nih.gov |

| Fused pyrazole derivatives | HepG2 | Excellent cytotoxicity, with one compound having an IC50 of 0.71 µM. | nih.gov |

| 1-Aryl-1H-pyrazole-fused curcumin (B1669340) analogs | MDA-MB231, HepG2 | Significant cytotoxicity. | nih.gov |

| Polysubstituted pyrazole derivatives | Various (60 cell line panel) | Broad-spectrum anticancer activity, with some compounds showing high potency (GI50 MG-MID = 3.59 µM). | semanticscholar.org |

| 1,5-Diaryl pyrazole derivatives | A549, HepG2 | Active against both cell lines. | nih.gov |

Antimicrobial Efficacy

Pyrazole derivatives are recognized for their broad-spectrum antimicrobial properties, showing activity against various bacteria and fungi. nih.goveurekaselect.comnih.gov This has led to the development of several pyrazole-based antimicrobial agents. nih.gov

Antibacterial Spectrum and Minimum Inhibitory Concentrations (MIC)

Pyrazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com The antibacterial spectrum and potency, as indicated by the Minimum Inhibitory Concentration (MIC), vary depending on the specific substitutions on the pyrazole ring.

| Derivative Class | Bacterial Strain(s) | Observed Activity (MIC values) | Reference(s) |

| Pyrazole-1-carbothiohydrazide derivatives | Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Escherichia coli | Remarkable activity, with one derivative showing MICs of 62.5–125 µg/mL. | nih.gov |

| Pyrazole-thiazole hybrids | Staphylococcus aureus (including MRSA), Streptococcus mutans, Escherichia coli, Klebsiella pneumoniae | Potent growth inhibitors with MIC values as low as 3.91 µg/mL. | nih.gov |

| Imidazo-pyridine substituted pyrazoles | Broad-spectrum, including Gram-positive and Gram-negative strains | Potent activity, with MBC values <1 μg/mL for most strains. | nih.gov |

| Quinoline-substituted pyrazoles | Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis | Potent activity with MIC values in the range of 0.12–0.98 µg/mL. | nih.gov |

| Pyrazole derivatives | Escherichia coli (Gram-negative), Streptococcus epidermidis (Gram-positive) | High activity, with some compounds having an MIC of 0.25 μg/mL. | nih.gov |

| Imidazothiadiazole-pyrazole derivatives | Multi-drug resistant strains | High selective inhibitory activity, with some compounds having an MIC of 0.25 µg/mL. | nih.gov |

| 5-Amido-1-(2,4-dinitrophenyl)-1H-4-pyrazolecarbonitriles | Staphylococcus aureus (including MRSA) | Exhibited antimicrobial activity with MIC values of 25.1 and 91.0 μM. | researchgate.net |

| Pyrazole-4-carboxamide derivatives | Gram-positive organisms | Remarkable antibacterial activity with MIC values as low as 16 µg/mL. | nih.gov |

Antifungal Activity Assessment

In addition to their antibacterial properties, many pyrazole derivatives exhibit significant antifungal activity against a variety of fungal pathogens. nih.govtandfonline.com

| Derivative Class | Fungal Strain(s) | Observed Activity (EC50/MIC values) | Reference(s) |

| Pyrazole-1-carbothiohydrazide derivatives | Aspergillus niger, Candida albicans | High activity, with one derivative showing MICs of 2.9–7.8 µg/mL. | nih.gov |

| Pyrazole carboxamides | Rhizoctonia solani, Alternaria porri, Marssonina coronaria, Cercospora petroselini | Moderate to strong activity. One isoxazolol pyrazole carboxylate derivative showed an EC50 of 0.37 μg/mL against R. solani. | nih.gov |

| Pyrazole derivatives | Aspergillus niger | High activity, with one compound having an MIC of 1 μg/mL. | nih.gov |

| Pyrazole-4-carboxamide derivatives containing an ether group | Rhizoctonia solani, Sclerotinia sclerotiorum, Botrytis cinerea, Fusarium graminearum, Alternaria alternata | Excellent in vitro activity, with some compounds showing EC50 values as low as 0.046 μg/mL against R. solani. | acs.org |

| Pyrazole derivatives with tetrazole or carboxylic acid groups | Aspergillus fumigatus, Candida albicans | Excellent activity, with some compounds having MICs of 0.20–0.80 µg/mL against A. fumigatus and 0.80–12.50 µg/mL against C. albicans. | tandfonline.com |

Investigation of Resistance Modulation (e.g., against drug-resistant strains)

A critical area of research is the activity of pyrazole derivatives against drug-resistant microbial strains. nih.govnih.govbohrium.com The emergence of antibiotic resistance is a major global health threat, and novel compounds that can overcome resistance mechanisms are urgently needed. nih.govbohrium.com

Several studies have highlighted the potential of pyrazole derivatives to tackle resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant (MDR) pathogens. nih.govnih.gov For instance, pyrazole-thiazole hybrids have shown potent activity against MRSA. nih.gov Furthermore, some pyrazole derivatives containing an imidazothiadiazole moiety have demonstrated high selective inhibitory activity against multi-drug resistant strains. nih.gov The mechanism of action against resistant strains can involve targeting different metabolic pathways than conventional antibiotics, such as DNA gyrase or topoisomerase IV. eurekaselect.comnih.gov This suggests that pyrazole derivatives could be valuable leads for the development of new antibiotics effective against challenging infections.

Anti-inflammatory and Analgesic Properties

Pyrazole derivatives are a well-established class of compounds possessing significant anti-inflammatory and analgesic effects. abhipublications.orgresearchgate.net Their mechanism of action often involves the modulation of key inflammatory pathways, leading to the alleviation of inflammation and associated pain. ijpsjournal.com The historical development of pyrazole-based drugs dates back to the synthesis of antipyrine (B355649) in 1884, an early pyrazolone (B3327878) with analgesic properties. ijpsjournal.com Modern research has led to the development of highly potent and selective anti-inflammatory pyrazole derivatives. ijpsjournal.comnih.gov

Inflammation is a complex biological response involving various mediators, including prostaglandins (B1171923), leukotrienes, and cytokines. ijpsjournal.com While the primary anti-inflammatory mechanism for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, their influence extends to other inflammatory cascades. ijpsjournal.comresearchgate.net

One such pathway involves the Platelet-Activating Factor (PAF), a potent phospholipid mediator implicated in a variety of inflammatory and allergic responses. While direct studies on 4-Bromo-1-(2-methylphenyl)pyrazole's interaction with the PAF pathway are not extensively documented, the broader class of pyrazole derivatives has been investigated for its ability to modulate various inflammatory signaling pathways. The anti-inflammatory effects of pyrazoles are not limited to COX inhibition but also include the suppression of other pro-inflammatory signals, which is a key area of ongoing research.

Enzyme Inhibition and Receptor Modulation

The therapeutic effects of pyrazole derivatives are often attributed to their ability to interact with specific enzymes and cellular receptors, leading to the modulation of biological pathways. ijpsjournal.comnih.gov

Cyclooxygenase (COX): A primary mechanism for the anti-inflammatory activity of many pyrazole derivatives is the inhibition of COX enzymes, particularly the inducible isoform, COX-2. ijpsjournal.comcu.edu.eg COX-2 is responsible for the production of prostaglandins that mediate inflammation and pain. cu.edu.eg By selectively inhibiting COX-2 over the constitutive COX-1 isoform, certain pyrazole derivatives, such as celecoxib (B62257), can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs. ijpsjournal.comnih.gov Numerous studies have synthesized and evaluated pyrazole derivatives for their COX inhibitory activity, with some compounds showing high potency and selectivity for COX-2. researchgate.netcu.edu.egcapes.gov.br

Angiotensin-Converting Enzyme (ACE): Pyrazole derivatives have also been reported to possess angiotensin-converting enzyme (ACE) inhibitory activity, suggesting potential applications in cardiovascular disease management. nih.gov

Monoamine Oxidase (MAO): Certain pyrazole-related structures have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters. researchgate.net Inhibition of MAO-B is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. researchgate.net Studies on pyridazinone derivatives, which share structural similarities with pyrazoles, have identified compounds with potent and selective MAO-B inhibition. researchgate.net

Alkaline Phosphatase (ALP): Research has demonstrated that pyrazolo-oxothiazolidine derivatives can act as potent inhibitors of alkaline phosphatase (ALP). nih.gov One study found that all synthesized compounds in a series exhibited significant ALP inhibition, with one compound being 116-fold more active than the standard inhibitor, monopotassium phosphate. nih.gov The mode of inhibition was identified as non-competitive. nih.gov

Table 1: Enzyme Inhibition by Pyrazole Derivatives

| Enzyme | Derivative Class | Example Compound | Inhibition Data | Source |

| COX-2 | Pyrazole-benzenesulfonamide | Compound 3b | IC₅₀ = 39.43 nM | cu.edu.eg |

| COX-2 | Pyrazole-hydrazone | Compound 4b | IC₅₀ = 0.58 µM | capes.gov.br |

| Alkaline Phosphatase | Pyrazolo-oxothiazolidine | Compound 7g | IC₅₀ = 0.045 µM | nih.gov |

| Monoamine Oxidase-B | Pyridazinobenzylpiperidine | Compound S5 | IC₅₀ = 0.203 µM | researchgate.net |

| 5-Lipoxygenase | Pyrazoline | Compound 2g | IC₅₀ = 80 µM | nih.gov |

A3 Adenosine (B11128) Receptor (A3AR): Pyrazole-containing scaffolds have been extensively studied as ligands for adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). nih.govresearchgate.net Specifically, pyrazolo-triazolo-pyrimidine derivatives have been identified as potent and selective antagonists for the A₃ adenosine receptor. mdpi.com The A₃AR is a therapeutic target for conditions like inflammation, cancer, and glaucoma. nih.govresearchgate.net The affinity and selectivity of these compounds are influenced by the substituents on the pyrazole and fused pyrimidine (B1678525) rings. mdpi.com

Peripheral Benzodiazepine Receptor (PBR): Now known as the translocator protein (18 kDa) (TSPO), the PBR is another target for pyrazole derivatives. A study on pyrazole-containing polycyclic compounds identified a 4-oxo-1-aryl-1,4-dihydro-indeno[1,2-c]pyrazole derivative as a potent and highly selective PBR ligand, with an IC₅₀ value of 124 nM. nih.gov

Other Significant Biological Activities

The pyrazole scaffold has been recognized for its potential in developing antiviral agents. nih.govnih.gov Research has explored the efficacy of pyrazole derivatives against a range of viruses.

For instance, a series of 1-substituted-5-substitutedphenylthio-4-pyrazolaldoxime ester derivatives were synthesized and showed weak to good bioactivity against the Tobacco Mosaic Virus (TMV). nih.gov In another study, newly synthesized 4-substituted pyrazole derivatives were evaluated for their antiviral efficacy against the Newcastle disease virus (NDV), a significant poultry pathogen. nih.gov Certain hydrazone and thiazolidinedione derivatives of pyrazole demonstrated complete protection against NDV. nih.gov Furthermore, pyrazole derivatives have been investigated for their activity against coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E, with some compounds showing promising antiviral activity and selectivity. rsc.org Research into 1-(phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivatives has also shown antiviral activity, particularly against Flaviviruses. frontiersin.org

Table 2: Antiviral Activity of Pyrazole Derivatives

| Virus | Derivative Class | Key Finding | Source |

| Newcastle disease virus (NDV) | Hydrazone and thiazolidinedione pyrazoles | 100% protection against NDV | nih.gov |

| Tobacco Mosaic Virus (TMV) | Pyrazolaldoxime esters | Showed anti-TMV bioactivity | nih.gov |

| Coronaviruses (SARS-CoV-2, MERS-CoV) | Hydroxyquinoline-pyrazole hybrids | Promising antiviral activity and selectivity | rsc.org |

| Flaviviruses | 1-(Phenylsulfonyl)-1H-pyrazol-4-yl-methylanilines | Antiviral activity demonstrated | frontiersin.org |

Antitubercular and Antileishmanial Activity

The global health challenges posed by tuberculosis (TB) and leishmaniasis have spurred extensive research into novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of compounds in this domain. nih.govcapes.gov.br The rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains of Mycobacterium tuberculosis necessitates the development of new antitubercular drugs with novel mechanisms of action. nih.govacs.org

Recent studies have highlighted the potential of various pyrazole-containing molecules against M. tuberculosis. For instance, a series of novel pyrazolylpyrazoline derivatives were synthesized and evaluated for their antitubercular activity. acs.org Notably, compounds within this series demonstrated significant inhibitory effects against the H37Rv strain of M. tuberculosis. acs.org Specifically, certain derivatives showed excellent activity, with minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL and inhibition rates of 98-99%. acs.org Another study on pyrazole-4-carboxamide derivatives also reported significant antitubercular activity against the same strain, with some compounds exhibiting MIC values of 3.12 µg/mL. japsonline.com The structural diversity of these active pyrazole derivatives underscores the potential for developing new and effective antitubercular agents. nih.govthieme-connect.com

In the context of antileishmanial activity, pyrazole derivatives have also shown considerable promise. nih.govnih.gov Leishmaniasis, a parasitic disease, requires effective and less toxic treatment options. Research into pyrazolo(dihydro)pyridines has identified compounds with potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov One compound, when administered in a murine model, resulted in over 90% clearance of the parasitic burden in the spleen and liver. nih.gov Furthermore, some novel pyrazole derivatives have displayed higher in vitro activity against Leishmania major promastigotes and amastigotes than the standard drug miltefosine. nih.gov The mechanism of action for some of these compounds appears to involve inducing programmed cell death in the parasite. nih.gov

Table 1: Antitubercular and Antileishmanial Activity of Selected Pyrazole Derivatives

| Compound Class | Target Organism | Key Findings | Reference |

|---|---|---|---|

| Pyrazolylpyrazoline derivatives | Mycobacterium tuberculosis H37Rv | MIC values as low as 12.5 µg/mL with up to 99% inhibition. | acs.org |

| Pyrazole-4-carboxamide derivatives | Mycobacterium tuberculosis H37Rv | Exhibited significant antitubercular activity with MIC values down to 3.12 µg/mL. | japsonline.com |

| 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives | Mycobacterium tuberculosis H37Rv | Several compounds showed pronounced antitubercular activity, with one exhibiting a MIC of 0.39 µg/ml. | thieme-connect.com |

| Pyrazolo(dihydro)pyridines | Leishmania donovani | >90% clearance of parasitic burden in spleen and liver of infected mice. | nih.gov |

| Novel Pyrazole Derivatives | Leishmania major | Higher in vitro activity than miltefosine, with IC50 values of 1.45 µM and 2.30 µM for the amastigote form. | nih.gov |

Antidiabetic and Antihyperglycemic Effects

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, and the search for effective new treatments is ongoing. frontiersin.orgnih.gov Pyrazole derivatives have been identified as a significant class of compounds with the potential to manage diabetes through various mechanisms. researchgate.netbenthamdirect.comeurekaselect.com These compounds can act as activators or inhibitors of key enzymes involved in glucose metabolism. researchgate.netbenthamdirect.com

Some pyrazole derivatives have been investigated as inhibitors of α-glucosidase and α-amylase, enzymes that break down carbohydrates into glucose. frontiersin.orgnih.gov By inhibiting these enzymes, the rate of glucose absorption is slowed, helping to control post-meal blood sugar levels. For example, a series of acyl pyrazole sulfonamides were synthesized and found to be potent α-glucosidase inhibitors, with some compounds showing significantly higher potency than the standard drug acarbose. frontiersin.org Another study on a pyrazolobenzothiazine derivative also demonstrated potent inhibitory effects on both α-glucosidase and α-amylase. nih.gov

Furthermore, some pyrazole derivatives have been explored as agonists for peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism. nih.govnih.gov Docking studies have been used to design pyrazole-3-one compounds with potential antidiabetic activity through PPARγ agonism. nih.gov Virtual screening of pyrazole derivatives of usnic acid has also identified potential candidates as PPARγ agonists for antihyperglycemic effects. nih.gov

Table 2: Antidiabetic and Antihyperglycemic Mechanisms of Pyrazole Derivatives

| Mechanism of Action | Enzyme/Receptor Target | Example Pyrazole Derivative Class | Key Findings | Reference |

|---|---|---|---|---|

| Enzyme Inhibition | α-glucosidase, α-amylase | Acyl pyrazole sulfonamides, Pyrazolobenzothiazine derivative | Potent inhibition, with some compounds more effective than acarbose. | frontiersin.orgnih.gov |

| Receptor Agonism | PPARγ | Pyrazole-3-one derivatives, Pyrazole derivatives of usnic acid | Designed and virtually screened for potential antihyperglycemic activity. | nih.govnih.gov |

| Multiple Targets | SGLT-1, SGLT-2, DPP-4, GSK-3β | Various pyrazole scaffolds | Act as inhibitors or activators of multiple targets involved in glucose homeostasis. | researchgate.netbenthamdirect.com |

Antidepressant and Neuroprotective Potentials

Neurological and psychiatric disorders represent a significant area of unmet medical need, and pyrazole derivatives have shown promise as both antidepressant and neuroprotective agents. nih.govminia.edu.eg The pyrazole structure is found in compounds with a range of central nervous system activities. minia.edu.eg

In the realm of antidepressant research, various pyrazoline derivatives, which are dihydro derivatives of pyrazole, have been synthesized and evaluated. nih.govnih.govresearchgate.net These compounds have been tested in preclinical models of depression, such as the forced swimming test and tail suspension test, and have demonstrated significant antidepressant-like effects. minia.edu.egnih.govresearchgate.net Some of these derivatives are believed to exert their effects by inhibiting monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters like serotonin (B10506) and norepinephrine. nih.gov

The neuroprotective potential of pyrazole derivatives has also been an area of active investigation. nih.govnih.govelsevierpure.com Neuroinflammation and oxidative stress are implicated in the pathology of various neurodegenerative diseases. nih.govresearchgate.net Studies have shown that certain pyrazolone derivatives can ameliorate neuroinflammation and oxidative stress in animal models. nih.govresearchgate.net For instance, one study found that a pyrazolone derivative could regulate the NF-κB/TNF-α/ROS pathway, which is involved in inflammatory processes. nih.gov Another study demonstrated the neuroprotective potential of a pyrazole benzenesulfonamide (B165840) derivative in a zebrafish model of epilepsy-like conditions by reducing cellular damage from oxidative stress. elsevierpure.com

Table 3: Antidepressant and Neuroprotective Activities of Pyrazole Derivatives

| Activity | Model/Target | Example Pyrazole Derivative Class | Key Findings | Reference |

|---|---|---|---|---|

| Antidepressant | Forced swimming test, Tail suspension test | Pyrazoline derivatives | Significant reduction in immobility time, comparable or superior to reference drugs like imipramine (B1671792) and fluoxetine. | minia.edu.egnih.govresearchgate.net |

| Antidepressant | Monoamine Oxidase (MAO) Inhibition | Pyrazoline derivatives | Show potential as MAO inhibitors, a known mechanism for antidepressant action. | nih.gov |

| Neuroprotective | PTZ-induced neuroinflammation in mice | Pyrazolone derivatives | Ameliorated seizures, oxidative stress, and inflammation by regulating the NF-κB/TNF-α/ROS pathway. | nih.govresearchgate.net |

| Neuroprotective | PTZ-induced epilepsy-like conditions in zebrafish | Pyrazole benzenesulfonamide derivative | Reduced cellular damage from oxidative stress. | elsevierpure.com |

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. nih.govmdpi.com Pyrazole derivatives have been recognized for their antioxidant properties, with the ability to scavenge free radicals and modulate oxidative stress pathways. nih.govijpsr.comresearchgate.netnih.gov

The antioxidant capacity of pyrazole derivatives has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govresearchgate.net Studies have shown that certain thienyl-pyrazoles and other pyrazole derivatives exhibit excellent radical scavenging activity, sometimes comparable to standard antioxidants like ascorbic acid. mdpi.comnih.gov The mechanism of action is often attributed to the ability of these compounds to donate a hydrogen atom to neutralize free radicals. nih.gov

Beyond direct radical scavenging, some pyrazole derivatives have been shown to inhibit enzymes involved in the production of ROS, such as NADPH oxidase. mdpi.com Research has also demonstrated that these compounds can protect cells from oxidative damage, as seen by the reduction of lipid peroxidation. mdpi.com The antioxidant properties of pyrazole derivatives make them interesting candidates for further investigation in the context of diseases associated with oxidative stress. nih.govnih.gov

Table 4: Antioxidant Activity of Pyrazole Derivatives | Assay/Model | Example Pyrazole Derivative Class | Key Findings | Reference | | --- | --- | --- | --- | | DPPH Radical Scavenging | Thienyl-pyrazoles, 1,5-diarylpyrazoles | Excellent radical scavenging activity, with some compounds showing IC50 values comparable to ascorbic acid. | nih.govnih.gov | | Nitric Oxide Scavenging | N-[3-(naphthalen-1-yl)-1-phenyl-1H-pyrazol-4-yl] methylene) derivatives | Demonstrated in-vitro antioxidant activity. | ijpsr.com | | Cellular Antioxidant Activity | Pyrazole derivatives | Inhibition of ROS production in human platelets and endothelial cells. | mdpi.com | | Enzyme Inhibition | NADPH oxidase | Pyrazole derivatives | Inhibition of the enzyme, leading to reduced superoxide (B77818) anion production. | mdpi.com |

Q & A

Q. What are the established synthetic pathways for 4-Bromo-1-(2-methylphenyl)pyrazole, and what factors influence reaction yields?

- Methodological Answer : The compound can be synthesized via lithiation of brominated pyrazole precursors followed by coupling with aryl electrophiles. For example, 4-bromo-1-(2-tetrahydropyranyl)pyrazole reacts with butyllithium to form a lithiated intermediate, which is then quenched with benzaldehyde derivatives to introduce aryl groups . Reaction conditions (e.g., −78°C for lithiation, solvent choice like THF or DMF) critically influence yield and purity. Hydrogenation steps using catalysts such as Pd/C or Lindlar catalyst may further modify substituents, with yields varying significantly (29%–100%) depending on steric and electronic factors . Purification via recrystallization (e.g., ethanol/DMF mixtures) or column chromatography is essential for isolating high-purity products .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound derivatives?

- Methodological Answer :

- X-ray crystallography : SHELX software is widely used for refining crystal structures, particularly for resolving hydrogen-bonding networks (e.g., N–H···S and N–H···O interactions) and dihedral angles between aromatic rings .

- NMR/HRMS : H and C NMR confirm regiochemistry, while HRMS validates molecular weight. For example, coupling constants in H NMR distinguish between cis and trans isomers in pyrazole derivatives .

- Thermogravimetric analysis (TGA) : Assesses thermal stability, often paired with DFT calculations to correlate experimental and theoretical decomposition pathways .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles) to avoid skin/eye contact, as brominated pyrazoles may cause irritation .

- Conduct reactions in fume hoods to prevent inhalation of volatile intermediates (e.g., acetyl chloride or thiosemicarbazide) .

- Avoid aqueous disposal; instead, neutralize with activated carbon or incinerate in compliance with hazardous waste regulations .

Advanced Research Questions

Q. How can researchers address contradictory data in synthetic yields when varying catalysts (e.g., Lindlar vs. LiAlH4_44) in hydrogenation steps?

- Methodological Answer : Contradictory yields arise from differences in catalyst selectivity. For example, Lindlar catalyst (poisoned Pd) selectively hydrogenates alkynes to cis-alkenes but may deactivate in the presence of sulfur-containing intermediates, whereas LiAlH reduces carbonyl groups but can over-reduce sensitive functionalities . Systematic screening of catalyst loading (e.g., 5–20 mol%), solvent polarity (e.g., ethanol vs. diglyme), and temperature (−78°C to reflux) is recommended. Kinetic studies using GC-MS or in-situ IR spectroscopy can identify side reactions .

Q. What computational approaches (e.g., DFT) are employed to predict the electronic properties and reactivity of brominated pyrazole derivatives?

- Methodological Answer :

- DFT calculations : Optimize molecular geometry and compute HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, bromine’s electron-withdrawing effect lowers LUMO energy, enhancing susceptibility to nucleophilic attack .

- Molecular Electrostatic Potential (MEP) maps : Visualize charge distribution to guide regioselective modifications (e.g., predicting sites for Suzuki coupling) .

- TD-DFT : Correlates UV-Vis spectra with electronic transitions, aiding in photochemical applications .

Q. How do substitution patterns (e.g., bromine position, aryl groups) affect the crystal packing and intermolecular interactions of this compound?

- Methodological Answer : Substitution dictates crystal packing via van der Waals forces, hydrogen bonds, and π-π interactions. For example:

- Bromine at the 4-position induces halogen bonding (Br···Br contacts ≈3.5 Å), stabilizing layered structures .

- Bulky 2-methylphenyl groups increase torsional strain, reducing planarity (dihedral angles up to 85°) and altering solubility .

- Intermolecular N–H···S hydrogen bonds (2.8–3.0 Å) in thioamide derivatives enhance thermal stability .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer :

- Directing groups : The 2-methylphenyl group directs electrophiles to the para position of the pyrazole ring via steric and electronic effects.

- Lewis acid catalysis : AlCl or BF enhances electrophilic aromatic substitution (e.g., nitration or sulfonation) at electron-rich positions .

- Protecting groups : Temporary protection of the pyrazole nitrogen (e.g., with trityl groups) enables selective functionalization at the 3- or 5-positions .

Data Contradiction Analysis

Q. Why do similar hydrogenation reactions of pyrazole derivatives produce widely varying yields (e.g., 29% vs. 75%)?

- Methodological Answer : Discrepancies arise from:

- Catalyst deactivation : Impurities (e.g., residual DMF) poison Pd-based catalysts, requiring rigorous solvent drying .

- Substrate steric hindrance : Bulky substituents (e.g., 2-methylphenyl) slow reaction kinetics, necessitating extended reaction times .

- Side reactions : Competitive reduction of bromine to HBr under high H pressure can occur, monitored via H NMR or LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.